DL-Aspartic acid hemimagnesium salt

Description

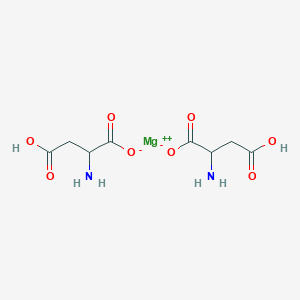

Structure

2D Structure

Properties

IUPAC Name |

magnesium;2-amino-4-hydroxy-4-oxobutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H7NO4.Mg/c2*5-2(4(8)9)1-3(6)7;/h2*2H,1,5H2,(H,6,7)(H,8,9);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMQCXCANMAVIO-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])N)C(=O)O.C(C(C(=O)[O-])N)C(=O)O.[Mg+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12MgN2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401021730 | |

| Record name | Aspartic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187-91-3 | |

| Record name | Aspartic acid, magnesium salt (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401021730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Magnesium dihydrogen di-DL-aspartate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Properties of DL-Aspartic Acid Hemimagnesium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of DL-Aspartic acid hemimagnesium salt, a compound of interest in various scientific and pharmaceutical applications. This document details its physicochemical characteristics, reactivity, and stability, supported by experimental methodologies and relevant biochemical pathway diagrams.

Chemical and Physical Properties

This compound is the magnesium salt of the racemic mixture of the amino acid aspartic acid. The "hemimagnesium" designation indicates a 2:1 molar ratio of aspartic acid to magnesium. It is also referred to as magnesium DL-aspartate.

General Properties

| Property | Value | Source |

| IUPAC Name | magnesium;2-aminobutanedioate | [1] |

| Synonyms | DL-Aspartic acid magnesium salt, Magnesium DL-aspartate | [2] |

| CAS Number | 1187-91-3 | [2] |

| Molecular Formula | C₈H₁₂MgN₂O₈ | [1] |

| Molecular Weight | 288.49 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

Physicochemical Data

| Parameter | Value | Experimental Notes | Source |

| Melting Point | Decomposes above 324°C | Data for DL-Aspartic Acid. The salt form is expected to have a high decomposition temperature. A precise melting point is not consistently reported, as it decomposes upon heating. | [3] |

| Boiling Point | 264.1°C at 760 mmHg | This reported value is likely for the free amino acid and not the salt, which would decompose before boiling. | [2] |

| Solubility | Freely soluble in water; Insoluble in organic solvents like alcohol. | The solubility in water is a key characteristic, facilitating its use in aqueous formulations. | [4] |

| Flash Point | 113.5°C | [2] |

Synthesis and Reactivity

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of DL-aspartic acid with a magnesium base, such as magnesium oxide or magnesium carbonate, in an aqueous solution.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: To a stirred solution of deionized water, add a stoichiometric amount of magnesium oxide (or magnesium carbonate).

-

Addition of DL-Aspartic Acid: Slowly add a 2-molar equivalent of DL-aspartic acid to the magnesium oxide suspension.

-

Reaction Conditions: Heat the mixture to reflux for 2-3 hours to ensure complete reaction. The pH of the solution should be monitored and adjusted to a range of 5.5-7.5 using either magnesium oxide or DL-aspartic acid as needed.

-

Isolation: Filter the resulting solution to remove any unreacted starting materials. The filtrate is then concentrated by evaporation.

-

Precipitation: The concentrated aqueous solution is added to a cold non-aqueous solvent, such as acetone (B3395972) or ethanol, with vigorous stirring to precipitate the this compound.

-

Purification and Drying: The precipitate is collected by filtration, washed with the non-aqueous solvent, and dried under vacuum to yield the final product.

Reactivity Profile

The reactivity of this compound is primarily governed by the functional groups of the aspartic acid moiety and the coordination chemistry of the magnesium ion.

-

Amino Group Reactions: The amino group can undergo reactions typical of primary amines, such as acylation and alkylation.

-

Carboxylic Acid Group Reactions: The carboxylate groups are involved in the ionic bonding with the magnesium ion. They can potentially participate in esterification reactions under acidic conditions.

-

Chelation: Magnesium is a divalent cation that forms a chelate with two molecules of aspartic acid. This chelation enhances the stability of the magnesium ion in solution. Chelated magnesium is generally more bioavailable than its inorganic salt counterparts.[5]

Stability

The stability of this compound is a critical parameter for its storage and formulation.

Key Stability Considerations:

-

Thermal Stability: As indicated by its high decomposition temperature, the compound is relatively stable to heat in its solid form. Thermal analysis of magnesium hydrogen aspartate shows that dehydration is the initial thermal event, followed by decomposition at higher temperatures.

-

Hygroscopicity: The salt can be hygroscopic and should be stored in a dry environment to prevent moisture absorption.

-

Solution Stability: The stability of the salt in aqueous solutions is pH-dependent. In acidic solutions, there is a risk of racemization of L-aspartic acid to the D-enantiomer.[6]

Experimental Protocol: Stability Testing

A typical stability testing protocol for a pharmaceutical salt like this compound involves storing the substance under controlled conditions of temperature and humidity and analyzing its physical and chemical properties at specified time intervals.

-

Sample Preparation: Package the this compound in its intended container-closure system.

-

Storage Conditions: Store the samples in stability chambers under long-term (e.g., 25°C/60% RH) and accelerated (e.g., 40°C/75% RH) conditions.

-

Testing Intervals: Analyze the samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing and 0, 3, 6 months for accelerated testing).[7][8]

-

Analytical Parameters: Monitor for changes in appearance, assay of the active substance, degradation products, moisture content, and dissolution (if in a formulated product).

Signaling and Metabolic Pathways

The components of this compound, aspartate and magnesium, are integral to numerous biological processes.

Aspartate Metabolism

Aspartate is a non-essential amino acid that plays a central role in metabolism. It is a key intermediate in the citric acid cycle and the urea (B33335) cycle, and a precursor for the synthesis of other amino acids and nucleotides.[3]

Caption: Simplified overview of the central role of Aspartate in metabolism.

Magnesium Transport and Signaling

Magnesium is an essential mineral and a cofactor for hundreds of enzymes. Its transport across cell membranes and its role in intracellular signaling are critical for cellular function.[9]

Caption: Key components of cellular magnesium transport and its intracellular roles.

Experimental Workflows

Workflow for Characterization of this compound

A systematic workflow is essential for the comprehensive characterization of a pharmaceutical salt.

Caption: A logical workflow for the comprehensive characterization of the salt.

Experimental Protocol: Solubility Determination

The equilibrium solubility method is a standard procedure to determine the solubility of a compound.

-

Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol) in a sealed container.

-

Equilibration: Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, allow any undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it to remove any solid particles.

-

Quantification: Analyze the concentration of the dissolved salt in the filtrate using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a specific titration method for magnesium or aspartate.

-

Calculation: The solubility is expressed as the concentration of the salt in the saturated solution (e.g., in mg/mL or mol/L). This procedure is repeated for each solvent and at different temperatures if required.[4][10]

References

- 1. This compound | C4H5MgNO4 | CID 60145876 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cas 1187-91-3,this compound | lookchem [lookchem.com]

- 3. Aspartic acid - Wikipedia [en.wikipedia.org]

- 4. uobabylon.edu.iq [uobabylon.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. japsonline.com [japsonline.com]

- 8. edaegypt.gov.eg [edaegypt.gov.eg]

- 9. Intracellular magnesium homeostasis - Magnesium in the Central Nervous System - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

An In-depth Technical Guide to DL-Aspartic Acid Hemimagnesium Salt: Structure, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Aspartic acid hemimagnesium salt, a compound of interest in nutritional science and pharmaceutical development. This document details its chemical structure, molecular formula, and methods for its synthesis and characterization, presenting quantitative data in accessible formats and outlining key experimental protocols.

Chemical Structure and Molecular Formula

This compound is the magnesium salt of the racemic mixture of the amino acid aspartic acid. The designation "hemi," meaning half, signifies a 2:1 stoichiometric ratio of aspartic acid to magnesium. Consequently, two molecules of aspartic acid chelate a single magnesium ion. The magnesium ion is coordinated by the amino and carboxyl groups of the two aspartic acid molecules.

The molecular formula and other chemical identifiers are summarized in the table below. It is important to note that this salt can exist in various states of hydration, most commonly as a dihydrate or tetrahydrate. The presence of water molecules in the crystal lattice can influence the compound's physical properties.

| Identifier | Value | Source |

| Molecular Formula (Anhydrous) | C8H12MgN2O8 | [1] |

| Molecular Weight (Anhydrous) | 288.49 g/mol | [1] |

| Molecular Formula (Dihydrate) | C8H16MgN2O10 | [2][3] |

| Molecular Weight (Dihydrate) | 324.53 g/mol | [2][3][4] |

| Molecular Formula (Tetrahydrate) | C8H20MgN2O12 | [5][6] |

| Molecular Weight (Tetrahydrate) | 360.56 g/mol | [5][6][7] |

| CAS Number | 1187-91-3 | [8] |

| Synonyms | Magnesium DL-aspartate, DL-Aspartic acid magnesium salt | [8] |

Experimental Protocols

General Synthesis of Magnesium Amino Acid Chelates

A general method for the synthesis of magnesium amino acid chelates, including this compound, involves the neutralization reaction between magnesium oxide and the amino acid in an aqueous medium.[7]

Materials:

-

DL-Aspartic Acid

-

Magnesium Oxide (MgO)

-

Deionized Water

Procedure:

-

A suspension of magnesium oxide in deionized water is prepared in a reaction vessel.

-

DL-Aspartic acid is added to the suspension in a 2:1 molar ratio relative to magnesium oxide.

-

The mixture is heated and stirred to facilitate the reaction. The pH of the reaction mixture can be monitored to determine the endpoint of the reaction.

-

Upon completion of the reaction, the resulting solution is filtered to remove any unreacted magnesium oxide.

-

The clear filtrate is then concentrated by evaporation to induce crystallization of the this compound.

-

The crystals are collected by filtration, washed with a small amount of cold deionized water, and dried under vacuum.

Characterization and Quality Control Methods

The characterization and quality control of this compound are crucial to ensure its purity, identity, and potency. A combination of spectroscopic and thermal analysis techniques can be employed.

Elemental Analysis:

-

Atomic Absorption Spectroscopy (AAS): This is the reference method for determining the total magnesium content in the sample.[9]

-

Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES): An alternative to AAS for accurate quantification of magnesium.

Spectroscopic Methods:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to identify the functional groups present in the molecule and to confirm the formation of the salt by observing shifts in the characteristic absorption bands of the carboxyl and amino groups upon chelation with magnesium.[10]

-

Raman Spectroscopy: This technique provides complementary vibrational information to FTIR and can be used to characterize the solid-state form of the compound.[10]

Thermal Analysis:

-

Differential Scanning Calorimetry (DSC): DSC is employed to determine the melting point and to study the thermal decomposition profile of the salt. It can also be used to identify the presence of different hydrated forms.[10]

-

Thermogravimetric Analysis (TGA): TGA is used to determine the water content in the hydrated forms of the salt by measuring the mass loss upon heating.

Chromatographic Methods:

-

High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the purity of the aspartic acid used in the synthesis and to quantify the aspartate content in the final product.

Logical Workflow and Pathway Diagrams

The following diagrams illustrate key processes related to this compound.

Caption: Synthesis and Quality Control Workflow.

Caption: Magnesium's Role in ATP-Dependent Reactions.

References

- 1. canprev.ca [canprev.ca]

- 2. Magnesium Aspartate Dihydrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. Magnesium aspartate dihydrate | C8H16MgN2O10 | CID 76968352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. Synthesis and Chemical and Biological Evaluation of a Glycine Tripeptide Chelate of Magnesium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. dspace.nuph.edu.ua [dspace.nuph.edu.ua]

- 8. The Involvement of Mg2+ in Regulation of Cellular and Mitochondrial Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Laboratory and Clinical Perspectives of Magnesium Imbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

An In-Depth Technical Guide to the Mechanism of Action of DL-Aspartic Acid Hemimagnesium Salt

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Aspartic acid hemimagnesium salt is a compound comprised of a racemic mixture of D- and L-aspartic acid and magnesium. While direct studies on the combined salt are limited, its mechanism of action can be elucidated by examining the well-documented physiological roles of its individual components. D-Aspartic acid primarily functions as an agonist at the N-methyl-D-aspartate (NMDA) receptor and plays a significant role in the neuroendocrine system, particularly in the regulation of hormone synthesis and release. Magnesium is a critical modulator of NMDA receptor function, exerting a voltage-dependent channel block and influencing the receptor's affinity for its co-agonist, glycine (B1666218). This guide synthesizes the current understanding of these components to propose a comprehensive mechanism of action for this compound, highlighting its potential applications in neuroscience and endocrinology.

Introduction

This compound is a chemical entity that brings together the biological activities of both aspartic acid enantiomers and the essential mineral magnesium. Aspartic acid, a non-essential amino acid, exists in two stereoisomeric forms: L-aspartic acid and D-aspartic acid.[1] While L-aspartic acid is a fundamental building block of proteins, D-aspartic acid has emerged as a key signaling molecule in the nervous and endocrine systems.[1][2] Magnesium is the fourth most abundant cation in the body and a crucial cofactor in over 300 enzymatic reactions, with a particularly important role in regulating ion channels and neurotransmission.[3] The combination of these components in a single salt suggests a multifaceted mechanism of action, primarily centered on the modulation of the NMDA receptor, a key player in synaptic plasticity, learning, and memory.[4][5]

The Role of D-Aspartic Acid: An Endogenous NMDA Receptor Agonist

D-Aspartic acid is recognized as an endogenous neurotransmitter that acts as an agonist at the glutamate (B1630785) binding site of the NMDA receptor, though not as potently as glutamate itself.[1][6] Activation of the NMDA receptor by D-aspartic acid requires the presence of a co-agonist, typically glycine or D-serine, and leads to the opening of the receptor's ion channel.[5] This allows for the influx of cations, most notably Ca2+, into the postsynaptic neuron, triggering a cascade of intracellular signaling events that are fundamental to synaptic plasticity.[7]

Neuroendocrine Functions

Beyond its role as a neurotransmitter, D-aspartic acid is heavily involved in the endocrine system, where it regulates the synthesis and release of several key hormones.[2][8] It has been shown to accumulate in the pituitary gland and testes.[9] In the hypothalamus, D-aspartic acid stimulates the release of Gonadotropin-Releasing Hormone (GnRH).[2][10] GnRH, in turn, acts on the pituitary gland to promote the secretion of Luteinizing Hormone (LH) and Growth Hormone (GH).[2][10] In the testes, LH stimulates the Leydig cells to produce testosterone (B1683101).[2]

The Role of L-Aspartic Acid

L-Aspartic acid, the other component of the racemic mixture, is also a neurotransmitter that can stimulate NMDA receptors, although its role in the central nervous system is more widespread as a precursor for other molecules and as a metabolite in the urea (B33335) cycle.[1] In the context of this compound, L-aspartic acid likely contributes to the overall pool of excitatory amino acids and may also have metabolic effects.

The Role of Magnesium: A Modulator of NMDA Receptor Function

Magnesium plays a complex and crucial role in the function of the NMDA receptor. Its primary action is a voltage-dependent block of the receptor's ion channel.[4][5] At resting membrane potential, the channel is physically occluded by a magnesium ion, preventing ion flow even when glutamate and a co-agonist are bound.[5] Depolarization of the postsynaptic membrane relieves this block, allowing for the influx of Ca2+.[7] This property makes the NMDA receptor a "coincidence detector," requiring both presynaptic glutamate release and postsynaptic depolarization for activation.[4]

Allosteric Modulation

In addition to its channel-blocking activity, magnesium can also act as an allosteric modulator of the NMDA receptor. Studies have shown that magnesium can increase the affinity of the NMDA receptor for its co-agonist glycine.[11][12] This potentiation of glycine binding can enhance NMDA receptor-mediated currents, particularly at positive membrane potentials.[11]

Proposed Combined Mechanism of Action

Based on the individual actions of its components, the mechanism of action of this compound can be proposed as a dual-action modulation of the NMDA receptor and the neuroendocrine system.

-

NMDA Receptor Agonism and Modulation: The D- and L-aspartic acid components act as agonists at the NMDA receptor, promoting its activation. Simultaneously, the magnesium component provides a voltage-dependent block, ensuring that receptor activation is tightly coupled to neuronal activity. Furthermore, magnesium's allosteric modulation of the glycine binding site may enhance the receptor's sensitivity to its co-agonists.

-

Neuroendocrine Regulation: The D-aspartic acid component stimulates the hypothalamic-pituitary-gonadal (HPG) axis, leading to increased synthesis and release of GnRH, LH, and ultimately, testosterone.[10]

The interplay between these actions suggests that this compound could enhance synaptic plasticity and neuroendocrine function in a regulated manner.

Quantitative Data

The following tables summarize key quantitative data from studies on D-aspartic acid and magnesium.

| Parameter | Value | Condition | Reference |

| D-Aspartic Acid | 3.12 g/day for 12 days | Healthy men | [13] |

| 3 g/day for 14 days | Resistance-trained men | [5] | |

| 6 g/day for 14 days | Resistance-trained men | [5] |

| Parameter | Value | Condition | Reference |

| EC50 for Mg2+ potentiation of NMDA currents | ~3 mM | Murine hippocampal neurons | [12][14] |

| EC50 for glycine without Mg2+ | 380 nM | Murine hippocampal neurons | [12][14] |

| EC50 for glycine with 3 mM Mg2+ | 163 nM | Murine hippocampal neurons | [12][14] |

Experimental Protocols

Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol is used to measure the ion currents passing through NMDA receptors in response to the application of agonists and modulators.

Materials:

-

Cell culture of neurons or HEK293 cells expressing NMDA receptors.

-

Patch-clamp amplifier and data acquisition system.

-

Micromanipulator.

-

Borosilicate glass capillaries for pipette fabrication.

-

External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 10 HEPES, pH 7.2.

-

Internal solution (in mM): 140 K-gluconate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2.

-

NMDA receptor agonists (e.g., NMDA, D-aspartic acid) and co-agonists (e.g., glycine).

-

This compound.

Procedure:

-

Prepare coverslips with adherent cells.

-

Place a coverslip in the recording chamber and perfuse with external solution.

-

Fabricate a patch pipette with a resistance of 3-7 MΩ and fill it with internal solution.

-

Under microscopic guidance, approach a cell with the pipette and form a high-resistance seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell at a holding potential of -70 mV.

-

Apply the NMDA receptor agonist and co-agonist to evoke an inward current.

-

After establishing a stable baseline, co-apply the test compound (this compound) at various concentrations.

-

Record the changes in current amplitude and kinetics.

Intracellular Calcium Flux Assay

This assay measures changes in intracellular calcium concentration in response to NMDA receptor activation.

Materials:

-

HEK293 cells expressing NMDA receptors.

-

384-well plates.

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Calcium 6).

-

Fluorescence plate reader.

-

Assay buffer (HBSS with 20 mM HEPES, pH 7.4).

-

NMDA receptor agonists and co-agonists.

-

This compound.

Procedure:

-

Seed HEK293 cells in a 384-well plate.

-

Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.[15]

-

Wash the cells with assay buffer.

-

Measure baseline fluorescence.

-

Add the test compound (this compound) followed by the NMDA receptor agonist and co-agonist.

-

Record the change in fluorescence over time, which corresponds to the change in intracellular calcium concentration.[15]

Visualizations

Conclusion

The mechanism of action of this compound is complex and multifaceted, primarily involving the modulation of the NMDA receptor and the stimulation of the neuroendocrine system. The D-aspartic acid component acts as an NMDA receptor agonist and a key regulator of hormone synthesis, while magnesium provides a crucial voltage-dependent block and allosteric modulation of the receptor. The L-aspartic acid component likely contributes to the overall excitatory tone. This unique combination of actions suggests that this compound holds potential for applications in conditions where NMDA receptor function and hormonal balance are dysregulated. Further research is warranted to investigate the precise synergistic effects of these components when administered as a single compound and to explore its full therapeutic potential.

References

- 1. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Calcium Imaging to Study NMDA Receptor-mediated Cellular Responses | Springer Nature Experiments [experiments.springernature.com]

- 3. NMDA receptor complex blockade by oral administration of magnesium: comparison with MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Three and six grams supplementation of d-aspartic acid in resistance trained men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. One-channel Cell-attached Patch-clamp Recording [jove.com]

- 7. researchgate.net [researchgate.net]

- 8. D-Aspartic Acid: Does It Boost Testosterone? [healthline.com]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. The putative effects of D-Aspartic acid on blood testosterone levels: A systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The role and molecular mechanism of D-aspartic acid in the release and synthesis of LH and testosterone in humans and rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation by magnesium of the affinity of NMDA receptors for glycine in murine hippocampal neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling DL-Aspartic Acid Hemimagnesium Salt: A Technical Guide to its History, Synthesis, and Scientific Significance

For Immediate Release

A comprehensive technical guide detailing the history, synthesis, and scientific importance of DL-Aspartic acid hemimagnesium salt has been compiled for researchers, scientists, and professionals in drug development. This document provides an in-depth look at the compound's discovery, evolution of its synthesis, and its role in biological systems.

This compound, a racemic mixture of the magnesium salt of the non-essential amino acid aspartic acid, has garnered interest in various scientific fields for its potential physiological effects. This guide traces its origins from the initial discovery of its constituent parts to the development of modern synthesis protocols.

Historical Context and Discovery

The history of this compound is intertwined with the individual discoveries of its components. Aspartic acid was first isolated in 1827 by the French pharmacist Auguste-Arthur Plisson from asparagine, which itself had been discovered in asparagus juice in 1806. The chemical synthesis of racemic DL-aspartic acid followed, providing a foundation for the creation of its various salts.

Magnesium, an essential mineral for numerous biological functions, was first isolated as a pure element in 1808 by Sir Humphry Davy. The recognition of magnesium's vital role in the body led to the exploration of its supplementation in various forms, including salts of amino acids to potentially enhance bioavailability. While the precise date and discoverer of the specific this compound are not prominently documented in early literature, its development can be seen as a logical progression in the field of nutritional biochemistry and pharmacology, aiming to combine the benefits of both aspartic acid and magnesium. Early pharmacological studies on aspartic acid salts began to appear in the mid-20th century, investigating their effects on fatigue and metabolic processes.

Synthesis of this compound: From Early Methods to Modern Protocols

The synthesis of this compound involves the reaction of DL-aspartic acid with a magnesium-containing base. Over the years, various methods have been developed and optimized to improve yield, purity, and efficiency.

General Synthesis Pathway

The fundamental reaction for the synthesis of this compound can be represented as a neutralization reaction between DL-aspartic acid and a magnesium base. The stoichiometry of the reaction is crucial to forming the hemimagnesium salt, where the molar ratio of aspartic acid to magnesium is 2:1.

Diagram of the General Synthesis Pathway

Caption: General reaction scheme for the synthesis of this compound.

Key Experimental Protocols

Modern synthesis protocols, often detailed in patents, provide specific conditions for the preparation of magnesium aspartates. These methods offer improvements in terms of yield and product purity.

Table 1: Comparison of Synthesis Parameters for Magnesium Aspartate

| Parameter | Method 1 (Aqueous Synthesis) | Method 2 (Solid-Phase Synthesis) |

| Reactants | DL-Aspartic Acid, Magnesium Oxide | DL-Aspartic Acid, Magnesium Oxide/Hydroxide (B78521) |

| Solvent | Water | Minimal water for granulation |

| Molar Ratio (Aspartic Acid:Mg) | 2:1 | 2:1 |

| Reaction Temperature | 70-80°C | Room Temperature |

| Reaction Time | 2-3 hours | Not specified |

| pH Adjustment | 6.0-7.5 | Not applicable |

| Product Isolation | Concentration, Cooling, Filtration | Wet granulation, Drying |

| Yield | High | High |

Detailed Methodology: Aqueous Synthesis

A common laboratory and industrial-scale method involves the reaction of DL-aspartic acid with a magnesium source in an aqueous solution.

-

Dissolution: DL-aspartic acid is suspended in purified water.

-

Reaction: A stoichiometric amount of a magnesium source, such as magnesium oxide (MgO), magnesium hydroxide (Mg(OH)₂), or magnesium carbonate (MgCO₃), is slowly added to the suspension with continuous stirring.

-

Heating and pH control: The mixture is heated to a specified temperature (e.g., 70-80°C) to facilitate the reaction. The pH of the solution is monitored and adjusted to a range of 6.0-7.5 to ensure the formation of the desired salt and to optimize solubility.

-

Purification: The resulting solution may be treated with activated carbon for decolorization and then filtered to remove any insoluble impurities.

-

Isolation: The product is isolated from the clear filtrate. This can be achieved through several methods:

-

Crystallization: The solution is concentrated by evaporation, followed by cooling to induce crystallization of the magnesium aspartate.

-

Precipitation: An organic solvent in which the salt is insoluble, such as ethanol (B145695) or acetone, is added to the aqueous solution to precipitate the product.

-

-

Drying: The isolated solid is then dried under vacuum to obtain the final product, which may be a hydrate.

Diagram of the Aqueous Synthesis Workflow

Caption: Workflow for the aqueous synthesis of this compound.

Physicochemical Properties

This compound is typically a white crystalline powder. Its solubility and stability are key factors in its formulation for various applications.

Table 2: Physicochemical Data of this compound

| Property | Value |

| Molecular Formula | C₈H₁₂MgN₂O₈ (anhydrous) |

| Molecular Weight | 288.49 g/mol (anhydrous) |

| Appearance | White powder or crystals |

| Solubility | Soluble in water |

Biological Significance and Signaling Pathways

The biological effects of this compound are attributed to the functions of both D-aspartic acid, L-aspartic acid, and magnesium.

-

L-Aspartic Acid: As a proteinogenic amino acid, L-aspartate is a fundamental building block for protein synthesis. It also plays a crucial role in the urea (B33335) cycle and as a precursor for other amino acids. In the central nervous system, L-aspartate acts as an excitatory neurotransmitter.

-

D-Aspartic Acid: While less abundant than its L-isomer, D-aspartic acid has been found to play a significant role in the neuroendocrine system. It is involved in the regulation of hormone synthesis and release, including testosterone. It also functions as a neurotransmitter/neuromodulator.

-

Magnesium: Magnesium is a cofactor in over 300 enzymatic reactions essential for processes such as ATP metabolism, DNA and RNA synthesis, and protein synthesis. It is also critical for maintaining normal nerve and muscle function, a steady heartbeat, and a healthy immune system. In the nervous system, magnesium acts as a modulator of the N-methyl-D-aspartate (NMDA) receptor, an important receptor for synaptic plasticity and memory function.

The combination of these components in a single compound suggests potential synergistic effects, particularly in areas of energy metabolism, muscle function, and neurological health.

Diagram of the Potential Biological Roles

Caption: Potential biological roles of the components of this compound.

Conclusion

This compound is a compound with a rich scientific background, from the fundamental discoveries of its constituents to the development of sophisticated synthesis methods. Its potential applications in nutrition and pharmacology are based on the established biological roles of L- and D-aspartic acid and magnesium. This technical guide provides a foundational understanding for researchers and professionals, summarizing key historical, chemical, and biological information to support further investigation and development in this area.

An In-depth Technical Guide to DL-Aspartic Acid Hemimagnesium Salt

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Aspartic acid hemimagnesium salt, a compound of interest in nutritional science and pharmaceutical development. This document details its chemical identifiers, physicochemical properties, and explores its biological role, particularly in the context of muscle metabolism and protein synthesis. The guide includes summaries of relevant experimental data and methodologies to support further research and development.

Core Identifiers and Properties

This compound is the magnesium salt of the racemic mixture of aspartic acid. It is a source of both the amino acid aspartic acid and the essential mineral magnesium.[1]

Chemical and Physical Data

| Identifier | Value | Reference |

| CAS Number | 1187-91-3 | [2] |

| Molecular Formula | C₄H₅MgNO₄ | [2] |

| Molecular Weight | 155.39 g/mol | [2] |

| Synonyms | Magnesium DL-aspartate, DL-Aspartic acid magnesium salt | [2] |

| EINECS | 214-702-1 | [2] |

| Appearance | White crystalline powder | |

| Boiling Point | 264.1°C at 760 mmHg | [2] |

| Flash Point | 113.5°C | [2] |

Biological Significance and Applications

This compound is primarily utilized as a dietary supplement, recognized for its potential to support athletic performance, enhance muscle recovery, and prevent magnesium deficiency.[2] The purported benefits are linked to the individual and synergistic roles of its components: aspartic acid and magnesium.

Aspartic acid is a non-essential amino acid that serves as a precursor for the synthesis of several other amino acids and is involved in the urea (B33335) cycle and gluconeogenesis.[1] Magnesium is a crucial cofactor for over 300 enzymatic reactions and plays a vital role in numerous physiological processes, including energy metabolism, protein synthesis, and neuromuscular function.[3]

The combination of these two molecules is suggested to enhance bioavailability compared to some inorganic magnesium salts.

Mechanism of Action: Role in Muscle Protein Synthesis

Magnesium plays a significant role in the regulation of muscle protein synthesis, primarily through the activation of the mTOR (mammalian target of rapamycin) signaling pathway.[[“]][[“]][6] The mTOR pathway is a central regulator of cell growth, proliferation, and protein synthesis.

Magnesium supplementation has been shown to enhance mTOR signaling, which in turn promotes myogenic differentiation and protein synthesis in muscle cells.[[“]] This is achieved through the PI3K/Akt/mTOR pathway, leading to increased expression of muscle growth factors.[[“]] Furthermore, magnesium can help suppress the expression of genes related to muscle atrophy.[[“]]

Experimental Data and Protocols

While research specifically on this compound is somewhat limited, studies on magnesium aspartate and related compounds in the context of exercise and muscle metabolism provide valuable insights.

Clinical Studies on Magnesium Aspartate Supplementation

A study involving resistance-trained males investigated the effects of a supplement containing zinc magnesium aspartate (ZMA), which includes magnesium aspartate.[2]

Table 1: Summary of a ZMA Supplementation Study [2]

| Parameter | Placebo Group (Change from Baseline) | ZMA Group (Change from Baseline) |

| Serum Zinc | - | Non-significant increase (11-17%) |

| Anabolic Hormones | No significant change | No significant change |

| Catabolic Hormones | No significant change | No significant change |

| Body Composition | No significant change | No significant change |

| 1-RM Bench Press | No significant change | No significant change |

| 1-RM Leg Press | No significant change | No significant change |

The results indicated that ZMA supplementation did not significantly enhance training adaptations in this cohort of resistance-trained individuals.[2]

Another study examined the effects of acute potassium-magnesium aspartate supplementation on ammonia (B1221849) concentrations during and after resistance training.[7][8] The study found no significant difference in plasma ammonia levels between the aspartate and placebo groups.[8]

A comparative study on the efficacy of potassium magnesium L-, D-, and DL-aspartate stereoisomers in a rat model of digoxin- and furosemide-induced potassium and magnesium depletion showed that the L-aspartate form led to a higher compensation of the deficiencies compared to the D- and DL-isomers.[9] The order of efficacy for correcting the deficiencies was L-aspartate > DL-aspartate > D-aspartate.[9]

Experimental Protocol: Resistance Training Study

The following is a generalized protocol based on studies investigating the effects of magnesium aspartate-containing supplements on resistance training adaptations.[2]

Methodology Details:

-

Participants: Resistance-trained males are typically recruited.

-

Design: A double-blind, placebo-controlled, randomized design is employed.

-

Supplementation: The supplement (e.g., ZMA containing magnesium aspartate) or a placebo is administered daily for a specified period (e.g., 8 weeks).

-

Training Protocol: Participants follow a standardized, periodized resistance training program.

-

Data Collection: Pre- and post-intervention measurements include blood samples for hormone and mineral analysis, body composition assessment, and strength testing (e.g., one-repetition maximum).

-

Statistical Analysis: Data are analyzed using appropriate statistical methods, such as analysis of variance (ANOVA) with repeated measures.

Conclusion and Future Directions

This compound is a compound with a clear biochemical rationale for its use in supporting muscle function and metabolism. The magnesium component is a key player in the mTOR signaling pathway, which is fundamental for muscle protein synthesis. However, the existing clinical evidence for significant ergogenic benefits of supplements containing magnesium aspartate in resistance-trained individuals is not consistently strong.

Future research should focus on several key areas:

-

Bioavailability Studies: More direct comparisons of the bioavailability of this compound with other forms of magnesium are needed.

-

Dose-Response Studies: Determining the optimal dosage for potential effects on muscle metabolism and performance is crucial.

-

Mechanistic Studies: Further in-vitro and in-vivo studies are required to elucidate the precise molecular mechanisms by which this compound influences cellular signaling pathways beyond the general effects of magnesium.

-

Studies in Different Populations: Investigating the effects in populations that may be magnesium deficient or in older adults experiencing sarcopenia could yield different results from studies on young, healthy, trained individuals.

This technical guide provides a foundation for researchers and drug development professionals to understand the current state of knowledge on this compound and to identify promising avenues for future investigation.

References

- 1. Aspartic acid - Wikipedia [en.wikipedia.org]

- 2. Effects of Zinc Magnesium Aspartate (ZMA) Supplementation on Training Adaptations and Markers of Anabolism and Catabolism | springermedizin.de [springermedizin.de]

- 3. Effects of Zinc Magnesium Aspartate (ZMA) Supplementation on Training Adaptations and Markers of Anabolism and Catabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. consensus.app [consensus.app]

- 5. consensus.app [consensus.app]

- 6. The Integral Role of Magnesium in Muscle Integrity and Aging: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effect of acute potassium-magnesium aspartate supplementation on ammonia concentrations during and after resistance training - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. journals.humankinetics.com [journals.humankinetics.com]

- 9. Comparative study of the efficacy of potassium magnesium L-, D- and DL-aspartate stereoisomers in overcoming digoxin- and furosemide-induced potassium and magnesium depletions - PubMed [pubmed.ncbi.nlm.nih.gov]

The Hemimagnesium Salt of DL-Aspartic Acid: A Technical Guide to its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

The hemimagnesium salt of DL-Aspartic acid is a compound that combines the racemic mixture of the amino acid aspartic acid with magnesium. This chelated form is primarily utilized in dietary supplements and has been investigated for its potential physiological effects, particularly in the realms of athletic performance, muscle function, and neurological health. This technical guide provides an in-depth overview of the biological significance of this compound, focusing on the distinct roles of its constituent parts—magnesium, L-aspartic acid, and D-aspartic acid—and presenting available quantitative data, experimental methodologies, and relevant biological pathways.

Chemical and Physical Properties

DL-Aspartic acid hemimagnesium salt is a chemical compound formed from the combination of DL-aspartic acid and magnesium.[1] It is commercially available, often as a dihydrate or tetrahydrate, and typically appears as a white to off-white powder or crystalline substance.[2]

Quantitative Data on Bioavailability and Efficacy

The primary rationale for chelating magnesium with aspartic acid is to enhance its bioavailability. Several studies have compared the absorption of magnesium aspartate to other magnesium salts, particularly the inorganic salt, magnesium oxide.

| Magnesium Salt Comparison | Study Type | Key Findings | Reference |

| Magnesium Aspartate vs. Magnesium Oxide, Chloride, and Lactate | Human Clinical Trial | Magnesium aspartate showed significantly higher and equivalent bioavailability to magnesium chloride and lactate. Magnesium oxide exhibited poor bioavailability with a fractional absorption of only 4%. | [3] |

| Magnesium-L-aspartate-HCl vs. Magnesium Oxide | Human Clinical Trial | Magnesium-L-aspartate hydrochloride (MAH) was significantly better absorbed than magnesium oxide in healthy volunteers. | [4][5] |

| Magnesium Supplementation and Exercise Performance | Randomized Crossover Clinical Trial | Short-term magnesium supplementation (as MgCl2) in regular exercisers resulted in a decrease in mean power output during a 30-second sprint test compared to placebo. | [6] |

| Magnesium Supplementation in Fibromyalgia | Randomized Double-Blind Clinical Trial | Oral magnesium (as magnesium chloride) supplementation for one month significantly reduced mild/moderate stress and pain severity in fibromyalgia patients compared to placebo. | [7] |

Experimental Protocols

Assessment of Magnesium Bioavailability in Humans

A common method to assess the bioavailability of different magnesium salts involves a controlled study with healthy volunteers.

Objective: To compare the relative bioavailability of different oral magnesium preparations.

Methodology:

-

Participant Recruitment: Healthy adult volunteers are recruited for the study.

-

Washout and Control Period: Participants undergo a washout period to eliminate any existing magnesium supplements from their system, followed by a control period to establish baseline magnesium levels.

-

Supplement Administration: Participants are divided into groups, with each group receiving a standardized daily dose of magnesium from a different salt form (e.g., DL-aspartate hemimagnesium salt, magnesium oxide, placebo) for a defined period, such as 7 days.[4]

-

Sample Collection: 24-hour urine samples are collected at baseline and at specified intervals during the supplementation period.[8] Blood samples may also be collected to measure serum magnesium concentrations.

-

Analysis: The total amount of magnesium excreted in the urine over 24 hours is measured. The increase in urinary magnesium excretion from baseline is used as an indicator of the amount of magnesium absorbed from the supplement.[3][4] Magnesium concentration in samples can be determined using atomic absorption spectrometry.[9]

Workflow for Bioavailability Assessment

Caption: Workflow for a human clinical trial to assess the bioavailability of magnesium supplements.

Determination of Aspartic Acid Enantiomers in Biological Samples

Objective: To quantify the levels of L-aspartic acid and D-aspartic acid in biological matrices.

Methodology:

-

Sample Preparation: Biological samples (e.g., plasma, tissue homogenates) are prepared, which may involve deproteinization and purification steps such as ion-exchange chromatography.

-

Derivatization: The amino acids are converted into volatile derivatives, for example, by esterification followed by trifluoroacetylation.

-

Analysis: The derivatized amino acids are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). Isotope-labeled internal standards can be used for accurate quantification.

-

Chiral Separation: To distinguish between L- and D-enantiomers, chiral separation techniques such as chiral capillary zone electrophoresis or HPLC with chiral derivatization can be employed.[10]

Biological Significance and Mechanisms of Action

The biological effects of this compound can be attributed to the individual actions of magnesium, L-aspartic acid, and D-aspartic acid.

The Role of Magnesium

Magnesium is an essential mineral and a cofactor for over 300 enzymatic reactions in the body.[11] Its key functions relevant to the effects of this compound include:

-

Energy Metabolism: Magnesium is crucial for the synthesis and utilization of ATP, the primary energy currency of the cell. Most ATP exists as a Mg-ATP complex.[12]

-

Muscle Function: Magnesium acts as a natural calcium channel blocker, regulating muscle contraction and relaxation.[11][12] A deficiency can lead to muscle cramps and weakness.

-

Nervous System Regulation: Magnesium modulates the activity of the N-methyl-D-aspartate (NMDA) receptor, an important receptor for excitatory neurotransmission. By blocking the NMDA receptor's calcium channel, magnesium helps to prevent excessive neuronal excitation.[13]

-

Protein Synthesis: Magnesium is required for various steps in protein synthesis.

-

Anabolic Signaling: Magnesium may play a role in modulating anabolic pathways in skeletal muscle, such as the IGF-1/PI3K/Akt pathway, which is crucial for muscle growth and repair.[11]

The Role of L-Aspartic Acid

L-aspartic acid is a non-essential amino acid that is a fundamental building block of proteins and a key intermediate in several metabolic pathways.

-

Urea Cycle: L-aspartate provides one of the two nitrogen atoms in urea, playing a critical role in the detoxification of ammonia (B1221849) in the liver.[14][15][16]

-

Purine Nucleotide Cycle: This cycle, particularly active in muscle tissue, involves the conversion of L-aspartate and inosine (B1671953) monophosphate (IMP) to adenosine (B11128) monophosphate (AMP) and fumarate. This pathway is important for regenerating ATP and regulating energy metabolism during exercise.[17]

-

Neurotransmission: L-aspartic acid can act as an excitatory neurotransmitter in the central nervous system.[18]

Caption: The role of L-Aspartate in the Urea Cycle.

The Role of D-Aspartic Acid

D-aspartic acid, while not used for protein synthesis, has emerged as a significant signaling molecule, particularly in the nervous and endocrine systems.[1][19]

-

Neurotransmission and Neuromodulation: D-aspartate is found in synaptic vesicles and can be released upon neuronal stimulation. It can act on NMDA receptors and other glutamate (B1630785) receptors, thereby modulating synaptic activity.[1][20][21][22]

-

Hormone Regulation: D-aspartic acid plays a role in the hypothalamus-pituitary-gonadal axis. It has been shown to stimulate the release of gonadotropin-releasing hormone (GnRH) from the hypothalamus, which in turn stimulates the pituitary to release luteinizing hormone (LH). LH then acts on the testes to promote testosterone (B1683101) synthesis.[21][22]

Caption: D-Aspartic acid as a neurotransmitter/neuromodulator.

Synthesis of this compound

The synthesis of magnesium aspartate can be achieved through the reaction of aspartic acid with a magnesium salt, such as magnesium oxide or magnesium carbonate, in an aqueous solution.

General Synthesis Protocol

-

Reaction: DL-Aspartic acid is dissolved in purified water. A magnesium source (e.g., magnesium oxide) is then added to the solution while stirring.

-

Heating and pH Adjustment: The mixture is heated, often under reflux, for several hours to facilitate the reaction. The pH of the solution may be adjusted to a range of 5.5-7.5 using either the magnesium salt or aspartic acid.

-

Concentration and Precipitation: A significant portion of the water is removed from the reaction mixture through evaporation. An organic solvent, such as ethanol (B145695) or acetone, is then added to the concentrated residue to precipitate the DL-magnesium aspartate.[23][24]

-

Isolation and Drying: The precipitated product is isolated by filtration, washed, and then dried under reduced pressure to yield the final product.[24]

Conclusion

The hemimagnesium salt of DL-Aspartic acid is a compound with multifaceted biological significance derived from its constituent components. The aspartate moiety appears to enhance the bioavailability of magnesium compared to inorganic salts like magnesium oxide. The physiological effects are a composite of magnesium's central role in energy metabolism and neuromuscular function, L-aspartic acid's involvement in key metabolic pathways, and D-aspartic acid's specific functions as a signaling molecule in the neuroendocrine system. While promising, particularly for addressing magnesium deficiency and potentially supporting muscle function, further rigorous clinical trials are necessary to substantiate many of the health claims, especially concerning athletic performance enhancement in the context of the DL-racemic mixture. Researchers and drug development professionals should consider the distinct roles of the D- and L-isomers when evaluating the therapeutic potential of aspartate-based compounds.

References

- 1. D-aspartate acts as a signaling molecule in nervous and neuroendocrine systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Bioavailability of US commercial magnesium preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium-L-aspartate-HCl and magnesium-oxide: bioavailability in healthy volunteers | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Short-Term Magnesium Supplementation Has Modest Detrimental Effects on Cycle Ergometer Exercise Performance and Skeletal Muscle Mitochondria and Negligible Effects on the Gut Microbiota: A Randomized Crossover Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Magnesium basics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. nemi.gov [nemi.gov]

- 10. Evaluation of enantiomeric purity of magnesium-L-aspartate dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

- 13. dovepress.com [dovepress.com]

- 14. Aspartic acid - Wikipedia [en.wikipedia.org]

- 15. rcm1.rcm.upr.edu [rcm1.rcm.upr.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Purine nucleotide cycle - Wikipedia [en.wikipedia.org]

- 18. tandfonline.com [tandfonline.com]

- 19. D-Aspartate acts as a signaling molecule in nervous and neuroendocrine systems. | Sigma-Aldrich [sigmaaldrich.com]

- 20. researchgate.net [researchgate.net]

- 21. New Evidence on the Role of D-Aspartate Metabolism in Regulating Brain and Endocrine System Physiology: From Preclinical Observations to Clinical Applications [mdpi.com]

- 22. D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. CN101239925A - Method for preparing magnesium aspartate - Google Patents [patents.google.com]

The Integral Role of DL-Aspartic Acid Hemimagnesium Salt in Protein Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Protein synthesis is a fundamental biological process essential for cellular function, growth, and proliferation. The fidelity and efficiency of this intricate process are highly dependent on the availability of key substrates and cofactors. DL-Aspartic acid hemimagnesium salt, a compound delivering both the amino acid L-aspartate and the divalent cation magnesium (Mg²⁺), is positioned to support protein synthesis through multiple direct and indirect mechanisms. This technical guide provides an in-depth examination of the distinct yet synergistic roles of its constituent components—magnesium and aspartic acid—in the machinery of protein production, from ribosome stability and enzymatic activity to the synthesis of essential precursors. This document summarizes key quantitative data, outlines relevant experimental protocols, and provides visual representations of the core biochemical pathways.

Introduction

This compound serves as a bioavailable source of two critical components for cellular metabolism: aspartic acid and magnesium. While L-aspartic acid is one of the 20 proteinogenic amino acids and a direct building block of polypeptides, magnesium is a crucial cofactor for hundreds of enzymes, many of which are central to the process of protein synthesis.[1] This guide will deconstruct the role of this salt by examining the individual contributions of its components to the complex workflow of protein synthesis.

The Pivotal Role of Magnesium in Protein Synthesis

Magnesium is arguably one of the most critical ions in the process of translation, influencing nearly every stage from ribosome assembly to the termination of polypeptide synthesis.[2] Its concentration within the cell is maintained within a narrow range, suggesting it acts as a key regulator of this metabolic process.[3][4]

Ribosome Stability and Function

The ribosome, the cellular machinery responsible for protein synthesis, is a ribonucleoprotein complex whose structure and function are highly dependent on magnesium concentration.[5][6] Mg²⁺ ions are essential for neutralizing the negative charges of the phosphate (B84403) backbone of ribosomal RNA (rRNA), thereby stabilizing the tertiary structure of the ribosome and facilitating the association of the large and small ribosomal subunits to form the functional 70S (in prokaryotes) or 80S (in eukaryotes) ribosome.[7]

Studies have shown that both excessively low and high concentrations of Mg²⁺ can be detrimental to ribosome function and protein synthesis. Low magnesium levels lead to the dissociation of ribosomal subunits, while very high concentrations can inhibit translation.[8][9]

Cofactor in Key Enzymatic Reactions

Magnesium is a vital cofactor for numerous enzymes involved in the protein synthesis pathway:

-

Aminoacyl-tRNA Synthetases (aaRS): These enzymes are responsible for the "charging" of transfer RNA (tRNA) with its cognate amino acid, a critical step for ensuring the fidelity of translation.[10] The activity of aaRS is magnesium-dependent, with Mg²⁺ playing a role in ATP binding and catalysis.[11][12] Kinetic studies have demonstrated that the equilibrium constants of aaRS reactions increase with rising Mg²⁺ concentrations.[11]

-

GTPases: Translation factors such as initiation factors (IFs) and elongation factors (EFs) are often GTPases, which rely on Mg²⁺ for their hydrolytic activity. This GTP hydrolysis provides the energy for key steps like the binding of the initiator tRNA and the translocation of the ribosome along the mRNA.

-

ATP-Dependent Processes: Nearly all processes requiring ATP, the primary energy currency of the cell, utilize it in the form of a Mg-ATP complex.[13][14] This includes the aminoacylation of tRNA and the activity of certain kinases that regulate translation.

Quantitative Impact of Magnesium on Protein Synthesis

The concentration of magnesium has a direct and measurable impact on the rate of protein synthesis. Both in vitro (cell-free) and in vivo (cell culture) studies have demonstrated a dose-dependent relationship.

| Experimental System | Magnesium Concentration | Effect on Protein Synthesis | Reference |

| Transformed 3T3 Cells | Decrease to 84% of control | Decrease to 85% of control leucine (B10760876) incorporation | [3] |

| Transformed 3T3 Cells | Decrease to 67% of control | Decrease to 57% of control leucine incorporation | [3] |

| Transformed 3T3 Cells | Restoration of Mg²⁺ after deprivation | ~2-fold increase in leucine incorporation within 1 hr | [3] |

| Cell-Free System (E. coli S30 extract) | Optimal range: 10-14 mM | Peak protein productivity (600-800 µg/ml) | [15] |

| Cell-Free System (E. coli S30 extract) | Repeated addition of Mg²⁺ | Maintained initial synthesis rate for up to 2 hours | [10] |

| Rabbit Reticulocyte Lysate | 4 to 6 mM (initiation) | Optimal for fMet-tRNA binding | [16] |

| Rabbit Reticulocyte Lysate | 14 to 18 mM (elongation) | Maximum polyphenylalanine synthesis | [16] |

Table 1: Summary of Quantitative Data on the Effect of Magnesium Concentration on Protein Synthesis.

The Role of L-Aspartic Acid in Protein Synthesis

L-Aspartic acid contributes to protein synthesis both directly as a constituent of proteins and indirectly as a precursor for other essential biomolecules.

A Direct Building Block of Proteins

L-Aspartic acid is one of the 20 standard amino acids incorporated into polypeptide chains during translation.[17] It is encoded by the codons GAU and GAC. Therefore, a sufficient supply of L-aspartate is a prerequisite for the synthesis of any protein containing this residue.

Precursor for Nucleotide Synthesis

Perhaps one of the most critical indirect roles of aspartate in protein synthesis is its function as a precursor for the de novo synthesis of nucleotides.[18][19] Protein synthesis begins with the transcription of DNA into messenger RNA (mRNA). This process requires a steady supply of purine (B94841) (adenosine, guanine) and pyrimidine (B1678525) (cytosine, uracil) nucleotides.

-

Pyrimidine Synthesis: Aspartate provides three of the four carbon atoms and one nitrogen atom for the pyrimidine ring.[6][20]

-

Purine Synthesis: Aspartate donates a nitrogen atom during the synthesis of inosine (B1671953) monophosphate (IMP), the precursor to all purine nucleotides.[21][22][23]

A deficiency in aspartate can, therefore, limit the availability of nucleotides, hindering the transcription of mRNA and consequently, the entire process of protein synthesis.[24]

Precursor for Other Amino Acids

In many organisms, L-aspartate is a metabolic precursor for the synthesis of several other amino acids, including methionine, threonine, isoleucine, and lysine.[12] This further underscores its importance in providing the necessary building blocks for protein synthesis.

Signaling Pathways and Experimental Workflows

The mTORC1 Signaling Pathway

The mammalian Target of Rapamycin Complex 1 (mTORC1) is a central regulator of cell growth and protein synthesis.[13][19] Its activity is modulated by various signals, including growth factors, energy status, and importantly, amino acid availability.[21][25] The presence of amino acids, including aspartate (and its derivative asparagine), is crucial for the activation of mTORC1, which in turn promotes protein synthesis by phosphorylating key targets like 4E-BP1 and S6K1.[19][26]

Caption: The mTORC1 signaling pathway integrates nutrient signals to regulate protein synthesis.

General Workflow of Protein Synthesis

The following diagram illustrates the central dogma and the key stages of protein synthesis, highlighting the points of influence for magnesium and aspartic acid.

References

- 1. Magnesium dependence of the measured equilibrium constants of aminoacyl-tRNA synthetases [ouci.dntb.gov.ua]

- 2. Cellular concentration of magnesium and other ions in relation to protein synthesis, cell proliferation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evidence that intracellular magnesium is present in cells at a regulatory concentration for protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Magnesium Suppresses Defects in the Formation of 70S Ribosomes as Well as in Sporulation Caused by Lack of Several Individual Ribosomal Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Aspartate deficiency limits peptidoglycan synthesis and sensitizes cells to antibiotics targeting cell wall synthesis in Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Regulation of mammalian nucleotide metabolism and biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mg2+ Dependence of 70 S Ribosomal Protein Flexibility Revealed by Hydrogen/Deuterium Exchange and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Magnesium dependence of the measured equilibrium constants of aminoacyl-tRNA synthetases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Mutation and evolution of the magnesium-binding site of a class II aminoacyl-tRNA synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mTORC1 - Wikipedia [en.wikipedia.org]

- 14. A rapid protocol for ribosome profiling of low input samples - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. quora.com [quora.com]

- 17. Differences in the magnesium dependences of the class I and class II aminoacyl-tRNA synthetases from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Differences in the effects of manganese and magnesium on initiation and elongation in the RNA polymerase I reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 20. uobabylon.edu.iq [uobabylon.edu.iq]

- 21. mTORC1 signaling and the metabolic control of cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Prebiotic Synthesis of Aspartate Using Life’s Metabolism as a Guide - PMC [pmc.ncbi.nlm.nih.gov]

- 23. bio.libretexts.org [bio.libretexts.org]

- 24. agilent.com [agilent.com]

- 25. journals.physiology.org [journals.physiology.org]

- 26. spandidos-publications.com [spandidos-publications.com]

Potential Applications of DL-Aspartic Acid Hemimagnesium Salt in Neuroscience: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DL-Aspartic acid hemimagnesium salt is a unique compound that combines two biologically active moieties with significant individual roles in neurotransmission and neuronal health: aspartic acid and magnesium. This technical guide explores the potential synergistic applications of this compound in neuroscience, focusing on its purported mechanisms of action centered on the N-methyl-D-aspartate (NMDA) receptor. By providing a readily available source of both an NMDA receptor co-agonist (D-aspartate and L-aspartate) and a key modulator of NMDA receptor function (magnesium), this compound presents a compelling candidate for investigation in a range of neurological and psychiatric disorders. This document consolidates the current understanding of its components, proposes potential therapeutic avenues, and provides detailed experimental protocols to facilitate further research and drug development.

Introduction: The Rationale for a Combined Neuroactive Compound

The development of novel therapeutics for neurological disorders is a critical area of unmet medical need. A promising strategy involves the combination of molecules that target distinct but complementary pathways involved in neuronal function and pathology. This compound represents such a combination, integrating the excitatory neurotransmitter properties of aspartic acid with the crucial neuromodulatory and neuroprotective functions of magnesium.

-

L-Aspartic Acid: A well-established excitatory neurotransmitter that plays a crucial role in facilitating nerve signal transmission, essential for processes like learning and memory. It interacts with various receptors in the brain to regulate neuronal activity.

-

D-Aspartic Acid: An endogenous amino acid found in the central nervous and reproductive systems that acts as a neurotransmitter and neuromodulator. It is known to be an agonist at the NMDA receptor and is involved in synaptic plasticity and hormone regulation.

-

Magnesium: A vital cation for neuronal properties and synaptic plasticity. It plays a critical role in the voltage-dependent block of the NMDA receptor channel, thereby modulating its activity and protecting against excitotoxicity. Magnesium deficiency has been linked to cognitive decline and is observed in patients with Alzheimer's disease.

This guide will delve into the potential of this compound as a therapeutic agent by examining the individual and combined actions of its constituents on neuronal signaling, particularly through the NMDA receptor pathway.

Core Concepts: Mechanism of Action at the NMDA Receptor

The primary hypothesized mechanism of action for this compound in the central nervous system revolves around its multifaceted influence on the NMDA receptor, a key player in synaptic plasticity, learning, and memory.

The Dual Agonist and Modulatory Role

The NMDA receptor requires the binding of both glutamate (B1630785) (or another agonist like aspartate) and a co-agonist (glycine or D-serine) to open its ion channel. The aspartate component of this compound can directly act as an agonist at the glutamate binding site.

Simultaneously, the magnesium component exerts a voltage-dependent block on the NMDA receptor channel. At resting membrane potential, magnesium ions physically obstruct the channel pore, preventing ion flow even when glutamate and a co-agonist are bound. Upon depolarization of the postsynaptic membrane, the magnesium block is relieved, allowing for the influx of calcium and sodium ions. This function as a "coincidence detector" is fundamental to the role of the NMDA receptor in synaptic plasticity.

By delivering both an agonist and a critical modulator in a single molecule, this compound could theoretically ensure a more controlled and potentially more physiological activation of NMDA receptors.

Signaling Pathway

The activation of the NMDA receptor initiates a cascade of intracellular signaling events, primarily mediated by the influx of calcium ions. This increase in intracellular calcium can lead to the activation of various downstream effectors, including calmodulin-dependent kinase II (CaMKII) and protein kinase C (PKC), ultimately resulting in changes in gene expression and the insertion of new AMPA receptors into the postsynaptic membrane, a cellular correlate of long-term potentiation (LTP) and memory formation.

Potential Therapeutic Applications in Neuroscience

Based on the known neurobiological roles of its components, this compound could be investigated for the following conditions:

Cognitive Enhancement and Age-Related Cognitive Decline

The involvement of L-aspartic acid in learning and memory, coupled with the critical role of magnesium in synaptic plasticity, suggests a potential application in enhancing cognitive function. Magnesium supplementation has been shown to improve cognitive function in some studies, and its ability to increase synapse density is a key area of investigation.

Schizophrenia

Dysfunction of the NMDA receptor is a leading hypothesis in the pathophysiology of schizophrenia. Reduced levels of D-aspartate have been found in the post-mortem brains of individuals with schizophrenia. Clinical trials have explored the use of D-amino acids as adjunctive therapies for schizophrenia. The D-aspartate component of the salt could potentially help to ameliorate NMDA receptor hypofunction.

Mood Disorders

Magnesium has been studied for its potential antidepressant and anxiolytic effects. Its deficiency has been linked to depressive symptoms. The modulation of the NMDA receptor, a target for some rapid-acting antidepressants, provides a further rationale for exploring this compound in mood disorders.

Quantitative Data Summary

The following tables summarize key quantitative data gathered from the literature on the individual components of this compound.

Table 1: D-Aspartate Concentrations in Human Brain

| Brain Region | Condition | D-Aspartate Concentration (μmol/g wet tissue) | Reference |

| Gray Matter | Normal | ~0.48 - 0.60 (Mean: ~0.54) | |

| Gray Matter | Alzheimer's Disease | ~0.60 - 0.90 (Mean: 0.69) | |

| White Matter | Normal | ~0.50 - 0.65 (Mean: ~0.58) | |

| White Matter | Alzheimer's Disease | ~0.62 - 0.78 (Mean: ~0.70) | |

| Prefrontal Cortex | Schizophrenia | Significantly reduced vs. controls |

Table 2: Magnesium's Effect on NMDA Receptor Function

| Parameter | Condition | Value | Reference |

| IC50 for NMDA receptor inhibition (NR1/NR2A) | Mg²⁺ alone | 4.2 +/- 1.2 x 10⁻⁴ M | |

| IC50 for NMDA receptor inhibition (NR1/NR2B) | Mg²⁺ alone | 6.3 +/- 2.4 x 10⁻⁴ M | |

| EC50 for glycine (B1666218) affinity enhancement | Mg²⁺ | ~3 mM | |

| Increase in CSF magnesium concentration | High-dose intravenous administration | 11-18% above baseline |

Experimental Protocols

The following are detailed methodologies for key experiments that could be employed to investigate the neuroscientific applications of this compound.

In Vitro Electrophysiology: Whole-Cell Patch Clamp Recording

Objective: To determine the effect of this compound on NMDA receptor-mediated currents in cultured neurons.

Methodology:

-

Cell Culture: Primary hippocampal or cortical neurons are cultured from embryonic day 18 rat pups.

-

Recording: Whole-cell voltage-clamp recordings are performed on neurons at 7-14 days in vitro.

-

Solutions:

-

External solution (in mM): 150 NaCl, 5 KCl, 2 CaCl₂, 10 HEPES, 10 glucose, 0.001 glycine, pH 7.4. Varying concentrations of MgCl₂ can be used.

-

Internal solution (in mM): 140 CsF, 10 HEPES, 10 EGTA, 2 MgCl₂, 2 ATP-Mg, 0.3 GTP-Na, pH 7.2.

-

-

Drug Application: this compound is applied via a rapid perfusion system. NMDA is used as a positive control.

-

Data Analysis: The amplitude, kinetics (rise and decay times), and voltage-dependency of the evoked currents are measured and analyzed.

Animal Behavior: Morris Water Maze

Objective: To assess the effect of this compound on spatial learning and memory in rodents.

Methodology:

-

Animals: Adult male C57BL/6 mice.

-

Apparatus: A circular pool (120 cm diameter) filled with opaque water, containing a hidden escape platform.

-

Procedure:

-

Acquisition Phase (5 days): Mice are given four trials per day to find the hidden platform. The starting position is varied for each trial.

-

Probe Trial (Day 6): The platform is removed, and mice are allowed to swim for 60 seconds.

-

-

Drug Administration: this compound or vehicle is administered orally 30 minutes before the first trial each day.

-

Data Analysis: Latency to find the platform, path length, and time spent in the target quadrant during the probe trial are recorded and analyzed.

In Vivo Neurochemistry: Microdialysis

Objective: To measure the effect of this compound on extracellular levels of D-aspartate, L-aspartate, and glutamate in the hippocampus of freely moving rats.

Methodology:

-

Surgery: Rats are anesthetized and a microdialysis guide cannula is stereotaxically implanted into the hippocampus.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted through the guide cannula and perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected every 20 minutes.

-

Drug Administration: this compound is administered intraperitoneally.

-

Analysis: The concentrations of amino acids in the dialysate are determined by high-performance liquid chromatography (HPLC) with fluorescence detection.

Conclusion and Future Directions